4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol It is known for its unique structure, which includes an indene moiety linked to a butanoic acid chain through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with butanoic acid derivatives under specific conditions. One common method includes the use of an esterification reaction where the hydroxyl group of 2,3-dihydro-1H-indene-5-ol reacts with a butanoic acid derivative in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkage allows for nucleophilic substitution reactions, where the indene moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene ketones, while reduction can produce indene alcohols.
Scientific Research Applications
4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The indene moiety plays a crucial role in binding to the active sites of these targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid derivatives: These include compounds with different substituents on the indene or butanoic acid moieties.
Indene-based acids: Compounds like indene-2-carboxylic acid and indene-3-carboxylic acid share structural similarities.
Uniqueness
This compound is unique due to its specific ether linkage between the indene and butanoic acid moieties. This structural feature imparts distinct chemical reactivity and biological activity compared to other indene-based acids .
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)5-2-8-16-12-7-6-10-3-1-4-11(10)9-12/h6-7,9H,1-5,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCWTCZQSLOSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.